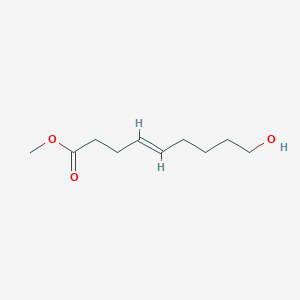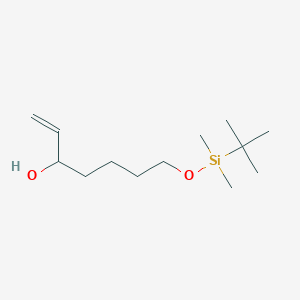
5'-Deoxy-5'-(dimethylsulfonio)adenosine Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide is a derivative of ademethionine and is known for its potential as a design inhibitor of human S-adenosylmethionine decarboxylase. This compound is primarily used in various laboratory experiments as a reagent for the synthesis of other compounds. Its molecular formula is C12H18BrN5O3S, and it has a molecular weight of 392.27.
Preparation Methods
The synthesis of 5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide involves several steps:
Starting Materials: Adenosine, dimethylsulfate, sodium hydroxide, hydrobromic acid, acetone, and ethanol.
Synthetic Route:
Chemical Reactions Analysis
5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide undergoes various types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Common Reagents and Conditions: Typical reagents include hydrobromic acid and dimethylsulfate, and reactions are often carried out in solvents like acetone and ethanol.
Major Products: The major products formed from these reactions include 5’-Bromo-5’-deoxy-5’-(dimethylsulfonio)adenosine and its derivatives.
Scientific Research Applications
5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide has several scientific research applications:
Chemistry: It is used as a reagent for the synthesis of other compounds.
Biology: The compound is a potential design inhibitor of human S-adenosylmethionine decarboxylase, making it useful in studying enzyme inhibition.
Medicine: Its role as an enzyme inhibitor can be explored for therapeutic applications.
Industry: The compound’s unique properties make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide is not fully understood. it is believed that the compound acts as a nucleophile, forming a covalent bond with the target molecule. This interaction likely involves the formation of a covalent bond with the target enzyme, leading to its inhibition.
Comparison with Similar Compounds
5’-Deoxy-5’-(dimethylsulfonio)adenosine Bromide can be compared with other similar compounds such as:
5’-Deoxy-5’-(methylsulfinyl)adenosine: This compound has a similar structure but contains a methylsulfinyl group instead of a dimethylsulfonio group.
5’-Deoxy-5’-(N-dimethyl)amino-8-methyladenosine: This compound has a different substituent at the 5’ position, which affects its chemical properties and applications.
Properties
CAS No. |
1106914-63-9 |
|---|---|
Molecular Formula |
C₁₂H₁₈BrN₅O₃S |
Molecular Weight |
392.27 |
Synonyms |
(((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)dimethylsulfonium Bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B1145289.png)




